4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine

c-KIT D816V mutant Kinase inhibition Cancer

4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine (CAS 1153101-93-9) is a heterocyclic building block featuring a piperidine ring substituted at the 4-position with a 4-methyl-5-phenyl-1H-imidazole group. This compound serves as a critical intermediate in the synthesis of potent c-KIT kinase inhibitors, including clinical candidates.

Molecular Formula C15H19N3
Molecular Weight 241.33 g/mol
Cat. No. B13153683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine
Molecular FormulaC15H19N3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C2CCNCC2)C3=CC=CC=C3
InChIInChI=1S/C15H19N3/c1-11-14(12-5-3-2-4-6-12)18-15(17-11)13-7-9-16-10-8-13/h2-6,13,16H,7-10H2,1H3,(H,17,18)
InChIKeyGONDNXDVVMXOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine: A Key c-KIT Kinase Scaffold Building Block


4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine (CAS 1153101-93-9) is a heterocyclic building block featuring a piperidine ring substituted at the 4-position with a 4-methyl-5-phenyl-1H-imidazole group . This compound serves as a critical intermediate in the synthesis of potent c-KIT kinase inhibitors, including clinical candidates. Its defining structural feature is the free piperidine NH group, which allows for versatile N-derivatization to optimize pharmacokinetic and pharmacodynamic properties [1]. The rigid, coplanar imidazole-phenyl system provides essential hinge-binding interactions in kinase active sites, while the piperidine linker positions substituents into solvent-exposed regions for selectivity tuning.

Scaffold c-KIT kinase research building block; biologically silent core (>10 µM)
Handle Free piperidine NH for late-stage N-derivatization and SAR studies
Design Coplanar imidazole-phenyl hinge-binding motif; 4-substitution vector

Why 4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine Cannot Be Replaced by Generic Imidazole-Piperidine Isomers


Direct substitution with regioisomeric (e.g., 2-substituted piperidine) or de-methylated analogs is not feasible due to critical differences in kinase hinge-binding and vector directionality. The 4-methyl and 5-phenyl substituents on the imidazole ring form a precise hydrophobic pocket interaction that is absent in simpler imidazole-piperidine scaffolds. Patent data shows that even minor changes, such as replacing the phenyl with a 3-fluorophenyl group (Ki 500 nM vs. 5,500 nM for wild-type c-KIT), drastically alter selectivity profiles [1][2]. Furthermore, the unsubstituted piperidine NH is essential for late-stage diversification—procurement of a pre-functionalized analog locks researchers into a single vector, limiting structure-activity relationship (SAR) exploration.

! 2-substituted piperidine regioisomer: predicted loss of critical hinge hydrogen bond, may yield inactive scaffold.
! De-methyl or de-phenyl analogs: hydrophobic pocket fit altered; selectivity profile may shift away from target.
! Pre-functionalized N-substituted analogs: lock into single vector, restrict modular SAR exploration.

Quantitative Differentiation Evidence for 4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine Against Analogs


Kinase Inhibitor Potency: P-3046 Derivative vs. Unsubstituted Scaffold

The derivative US9771369 Compound P-3046, synthesized directly from 4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine, exhibits a Ki of 500 nM against the c-KIT D816V mutant kinase in AlphaScreen assays [1]. This compares favorably to the unelaborated core scaffold, which shows no measurable inhibition up to 10 µM in the same assay context, confirming that the building block itself is biologically silent and that the N-substituent is essential for potent target engagement.

c-KIT D816V Inhibition
Reported
>20-fold
Potency improvement upon N-derivatization; scaffold alone inactive.
AlphaScreen assay context; P-3046 derivative Ki = 500 nM.
c-KIT D816V mutant Kinase inhibition Cancer

Mutant Selectivity: D816V vs. Wild-Type c-KIT

Analogs of the target compound with a 3-fluorophenyl substituent demonstrate a 10-fold selectivity for the D816V mutant c-KIT over wild-type (Ki = 500 nM vs. 5,500 nM) [1]. This selectivity profile is structurally enabled by the 4-methyl-5-phenyl imidazole core, which positions the phenyl group to exploit a small conformational difference in the mutant kinase pocket. The unsubstituted piperidine building block allows researchers to access both selective and non-selective profiles by varying the N-aryl group.

Mutant Selectivity
Reported
11-fold
D816V over wild-type selectivity enabled by 3-fluorophenyl analog.
Ki(mutant) = 500 nM, Ki(wt) = 5,500 nM; scaffold tunable.
Mutant-selective inhibitor c-KIT D816V Drug resistance

Regioisomeric Differentiation: 4- vs. 2-Piperidine Linkage

The 4-substituted piperidine regioisomer provides an optimal vector for directing N-substituents into the solvent-exposed channel of the c-KIT kinase, whereas the 2-substituted isomer (e.g., (2R)-2-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine, ZINC36876612 [1]) projects substituents in a conformation incompatible with the ATP-binding site. Molecular docking studies in the patent reveal that the 4-substituted scaffold maintains the critical Asp-810 backbone hydrogen bond, while the 2-substituted isomer loses this interaction entirely.

Regioisomer Vector
Class-level
4-substituted: maintains Asp-810 H-bond
2-substituted: loses interaction entirely
4-position critical for kinase hinge access; 2-isomer non-productive.
In silico docking study; no measured inhibition for 2-isomer.
Regioisomer comparison Structure-activity relationship Kinase hinge binding

Synthetic Tractability: One-Step Diversification vs. De Novo Synthesis

4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine contains a secondary amine ready for immediate reductive amination, acylation, or Buchwald-Hartwig coupling, enabling analog synthesis in a single step [1]. In contrast, the de-methylated analog 4-(5-phenyl-1H-imidazol-2-yl)piperidine (CAS not available) would require de novo synthesis of the imidazole ring, adding 3–5 synthetic steps and reducing overall yield. The 4-methyl group also provides steric protection against metabolic N-oxidation of the imidazole, enhancing the metabolic stability of derived inhibitors.

Synthetic Efficiency
Supporting
Target: 1 step N-derivatization
De-methyl analog: 3–5 steps
2–4 fewer synthetic steps; reduces campaign timelines.
Patent synthetic schemes; yield advantage estimated.
Late-stage functionalization Chemical biology tool synthesis Medicinal chemistry efficiency

Preferred Application Scenarios for 4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine


Fragment-Based Drug Discovery Targeting c-KIT D816V-Driven Malignancies

Use the compound as a validated core fragment for structure-guided optimization of mutant-selective c-KIT inhibitors. Begin by co-crystallizing the free piperidine scaffold with the c-KIT D816V kinase domain to confirm hinge-binding mode, then apply parallel chemistry to explore N-substituents identified by virtual screening. The established SAR from US9771369 [1] provides a direct roadmap: prioritize substituents that extend toward the DFG-out pocket while maintaining the critical Asp-810 hydrogen bond.

Late-Stage Diversification of Clinical c-KIT Inhibitor Candidates

Deploy the scaffold as a common intermediate for synthesizing backup series to lead clinical compounds. The free NH group allows introduction of solubilizing groups (e.g., N-acetylpiperazine, sulfonamide) to improve pharmacokinetics without re-optimizing the core hinge-binding interactions. This is particularly valuable for rescuing candidates with poor oral bioavailability, as the piperidine nitrogen is a known metabolic soft spot addressable by N-substitution [1].

Chemical Probe Synthesis for Kinase Selectivity Profiling

Synthesize a panel of N-derivatized analogs to profile selectivity against the kinome using commercial profiling services (e.g., Eurofins ScanMAX). The core scaffold's lack of intrinsic kinase inhibitory activity (>10 µM against c-KIT) ensures that any observed off-target binding can be attributed to the N-substituent, enabling clean structure-selectivity relationship analysis. Link directly to a biotin tag or fluorophore at the piperidine nitrogen for pull-down or imaging applications.

Generic Imidazole-Piperidine Replacement for Commercial Vendor Libraries

Replace generic imidazole-piperidine building blocks (e.g., 4-(1H-imidazol-2-yl)piperidine) with 4-(4-Methyl-5-phenyl-1H-imidazol-2-yl)piperidine in commercial screening libraries. The additional phenyl and methyl substituents increase molecular complexity and lead-likeness while maintaining solubility [1]. This substitution can improve hit rates for targets with hydrophobic active sites, including kinases, GPCRs, and bromodomains.

Application
Selection Property
Validation Focus
c-KIT D816V pathway studies
Scaffold co-crystallization fit
Hinge-binding mode confirmation
Backup inhibitor synthesis
NH derivatization handle
PK property modulation
Kinase selectivity profiling
Inactive core scaffold
Off-target attribution to N-substituent
Screening library enhancement
Increased molecular complexity
Hit rate for hydrophobic targets
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